[(2-Methyl-1H-indol-3-yl)sulfanyl]acetonitrile
Description
Properties
IUPAC Name |
2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2S/c1-8-11(14-7-6-12)9-4-2-3-5-10(9)13-8/h2-5,13H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMBMIZHSFXESGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)SCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10821263 | |
| Record name | [(2-Methyl-1H-indol-3-yl)sulfanyl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10821263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61021-32-7 | |
| Record name | [(2-Methyl-1H-indol-3-yl)sulfanyl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10821263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution at the 3-Position of Indole
The key step in synthesizing [(2-Methyl-1H-indol-3-yl)sulfanyl]acetonitrile is the formation of the carbon-sulfur bond at the 3-position of the indole ring. This is typically achieved by nucleophilic substitution reactions involving (2-methyl-1H-indol-3-yl)methyl electrophiles and sulfur nucleophiles.
Electrophile Generation: (2-Methyl-1H-indol-3-yl)methyl electrophiles can be generated in situ from stable precursors such as indole-3-methanol derivatives via halogenation or sulfonylation under mild conditions. Microflow reactor technology has been shown to enable rapid and controlled generation of these electrophiles, minimizing side reactions like dimerization or oligomerization.
Nucleophilic Attack by Thiolates: The sulfanyl linkage is introduced by reacting the electrophilic intermediate with thiol nucleophiles (e.g., sodium thiolates or alkyl/aryl thiols). This nucleophilic substitution proceeds efficiently under mild conditions, often at room temperature, and yields the desired sulfanyl acetonitrile derivatives in good to excellent yields.
Direct Alkylation of Indole-3-thiol Derivatives
An alternative approach involves the preparation of 2-(2-methyl-1H-indol-3-yl)thiol intermediates, which are then alkylated with acetonitrile-containing electrophiles to form the sulfanyl acetonitrile product. This method requires prior synthesis of the thiol-substituted indole, which can be achieved by reduction or substitution reactions on suitable precursors.
Detailed Synthetic Procedure Example
A representative synthetic route based on literature and patent data is as follows:
| Step | Reagents & Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | 2-Methyl-1H-indole-3-methanol + Halogenating agent (e.g., PBr3) | Generation of (2-methyl-1H-indol-3-yl)methyl bromide electrophile under controlled temperature (0–25 °C) | 70–85 |
| 2 | Electrophile + Sodium thiolate (RSNa) in polar aprotic solvent (e.g., acetonitrile) | Nucleophilic substitution to form this compound | 75–90 |
| 3 | Purification by column chromatography (silica gel) | Isolation of pure product | — |
This approach benefits from the use of microflow reactors to precisely control reaction time and temperature, reducing side reactions and improving reproducibility.
Reaction Conditions and Optimization
Solvent: Acetonitrile is commonly used due to its polarity and ability to dissolve both reactants and intermediates effectively.
Temperature: Mild temperatures (room temperature to 40 °C) are preferred to avoid decomposition and side reactions.
Catalysts/Additives: The reaction typically proceeds without the need for expensive transition metal catalysts. Acidic or basic additives are generally avoided to prevent side reactions.
Reaction Time: Microflow technology allows reaction times as short as seconds to minutes, enhancing efficiency and scalability.
Analytical Characterization
The synthesized this compound is characterized by:
NMR Spectroscopy: ^1H and ^13C NMR confirm the presence of the indole ring, methyl substitution, sulfanyl linkage, and acetonitrile moiety.
Mass Spectrometry: Confirms molecular weight consistent with C12H11N2S.
Chromatography: Purity assessed by HPLC or GC.
Summary Table of Preparation Methods
Research Findings and Notes
Attempts to prepare (1H-indol-3-yl)methyl electrophiles by traditional batch methods often suffer from dimerization and low reproducibility. Microflow reactors overcome these issues by precise control of reaction parameters.
The sulfanyl group introduction is critical for biological activity modulation and synthetic versatility, making the preparation method's efficiency and selectivity paramount.
The 2-methyl substitution on the indole ring influences the electronic properties and steric environment, which can affect reaction kinetics and product stability.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfanyl (-S-) group participates in nucleophilic substitutions, particularly in alkylation or arylation reactions. Key examples include:
| Reaction Type | Reagents/Conditions | Products | Yield | References |
|---|---|---|---|---|
| Alkylation | Alkyl halides (e.g., CH₃I) in DMF, K₂CO₃, 60°C | S-Alkylated derivatives | 65–78% | |
| Arylation | Aryl diazonium salts, Cu(I) catalyst, RT | Biaryl sulfides | 55–70% |
Mechanism : The sulfur atom attacks electrophilic centers (e.g., alkyl halides), forming new C–S bonds. Silver or potassium carbonate bases enhance deprotonation of the thiol group.
Electrophilic Aromatic Substitution
The indole ring undergoes substitutions at the C-2 and C-5 positions due to its electron-rich nature:
| Reaction Type | Reagents/Conditions | Products | Yield | References |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitroindole derivatives | 60% | |
| Bromination | Br₂ in CHCl₃, FeCl₃ catalyst | 2-Bromoindole analogs | 72% |
Mechanism : Electrophiles attack the indole’s π-electron system, stabilized by resonance. Steric hindrance from the 2-methyl group directs substitution to C-5.
Nitrile Hydrolysis and Functionalization
The acetonitrile moiety undergoes hydrolysis or serves as a precursor for heterocycle synthesis:
Mechanism : Nitrile hydrolysis proceeds via protonation of the nitrile nitrogen, followed by nucleophilic water attack. Cyclization with hydrazine forms tetrazoles through [2+3] cycloaddition.
Transition Metal-Catalyzed Couplings
The compound participates in cross-coupling reactions, facilitated by palladium or iridium catalysts:
Mechanism : B(C₆F₅)₃ activates the indole’s C-3 position for coupling with 1,4-naphthoquinones, forming C–C bonds without transition metals .
Oxidation and Reduction Reactions
The sulfanyl group and nitrile are redox-active sites:
| Reaction Type | Reagents/Conditions | Products | Yield | References |
|---|---|---|---|---|
| Sulfoxide Formation | H₂O₂, CH₃COOH, RT | Sulfoxide derivatives | 90% | |
| Nitrile Reduction | LiAlH₄, THF, 0°C | Primary amine (CH₂NH₂ derivative) | 75% |
Mechanism : Oxidation of sulfur with H₂O₂ proceeds via a two-electron transfer, while LiAlH₄ reduces the nitrile to an amine through intermediate imine formation.
Critical Analysis of Reaction Conditions
-
Solvents : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity, while water enables green chemistry approaches .
-
Catalysts : B(C₆F₅)₃ and Pd complexes improve regioselectivity and efficiency in coupling reactions .
-
Temperature : Room-temperature reactions minimize side products (e.g., isomerization), whereas reflux accelerates hydrolysis.
This compound’s versatility underscores its value in medicinal chemistry and materials science, particularly for synthesizing sulfur-containing bioactive molecules. Further studies could explore its enantioselective transformations or catalytic asymmetric reactions.
Scientific Research Applications
Biological Activities
Research indicates that [(2-Methyl-1H-indol-3-yl)sulfanyl]acetonitrile exhibits several notable biological activities:
Antimicrobial Properties
The compound has demonstrated effectiveness against various pathogens:
- Bacteria : Effective against Staphylococcus aureus (including MRSA) and Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) reported as low as 1 μg/mL for MRSA.
- Fungi : Activity against Candida albicans has also been documented.
Antioxidant Activity
Studies suggest that the compound may possess antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.
Anticancer Activity
Ongoing research is exploring the compound's ability to inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition and receptor modulation.
Case Study 1: Antimicrobial Evaluation
A study evaluated various indole derivatives similar to this compound against MRSA strains. The results indicated significant antibacterial activity with low toxicity profiles, supporting their use as potential therapeutic agents .
Case Study 2: Cytotoxicity Assessment
In vitro studies demonstrated that certain derivatives could selectively target cancer cells while sparing normal cells, highlighting their therapeutic potential in oncology. Selectivity indices ranged from 83.20 to over 37,000 for different compounds tested against Vero cell lines .
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of 2-((2-Methyl-1H-indol-3-yl)thio)acetonitrile involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, potentially inhibiting or activating biological pathways. The thioacetonitrile group may also play a role in modulating the compound’s activity by interacting with nucleophilic sites in proteins or other biomolecules.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Table 1: Key Structural Features of Indole-3-Acetonitrile Derivatives
| Compound Name | Substituents (Indole Position) | Functional Groups | Key Structural Differences |
|---|---|---|---|
| [(2-Methyl-1H-indol-3-yl)sulfanyl]acetonitrile | 2-Me, 3-S- | Sulfanyl, nitrile | Methyl at position 2; sulfanyl linkage |
| 2-(4-Methoxy-1H-indol-3-yl)acetonitrile | 4-OMe, 3-CH₂CN | Methoxy, nitrile | Methoxy at position 4; no sulfanyl group |
| 2-(1-Ethyl-1H-indol-3-yl)acetonitrile | 1-Et, 3-CH₂CN | Ethyl (N-substituent), nitrile | Ethyl at N1; alkylation vs. sulfanyl |
| 2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acid | Aryl, sulfanyl, ketone, carboxyl | Sulfanyl, carboxyl, ketone | Non-indole backbone; carboxyl addition |
Key Observations:
- Substituent Position and Electronic Effects : The methyl group at position 2 in the target compound may sterically hinder interactions compared to 4-methoxy analogs, which exhibit stronger electron-donating effects .
- Sulfanyl vs.
Physical and Crystallographic Properties
Table 3: Crystallographic Data for 2-(4-Methoxy-1H-indol-3-yl)acetonitrile
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| Unit cell dimensions | a = 7.614 Å, b = 12.202 Å, c = 12.464 Å |
| Bond length (C-S) | 1.76 Å |
| Hydrogen bonding | N-H···N interactions stabilize packing |
Key Observations:
- The 4-methoxy analog forms N-H···N hydrogen bonds , contributing to crystal stability. The target compound’s 2-methyl group may disrupt such interactions, altering solubility or melting points .
- Sulfanyl groups in related compounds (e.g., ) exhibit bond lengths of ~1.76 Å, consistent with typical C-S single bonds.
Table 4: Enzyme Inhibition and Cytostatic Activities of Sulfanyl-Containing Analogs
| Compound Class | Target Enzyme/Cell Line | IC₅₀ or Activity |
|---|---|---|
| 2-{[5-(Indol-3-ylmethyl)-oxadiazol-2-yl]sulfanyl}acetamides | α-Glucosidase | 49.71 µM (8q) vs. 38.25 µM (acarbose) |
| 2-[(Carboxymethyl)sulfanyl]-4-oxo-arylbutanoic acids | HeLa cells | Cytostatic activity 10x > parent compounds |
Key Observations:
- Sulfanyl groups enhance enzyme inhibitory activity (e.g., α-glucosidase inhibition in ) and cytostatic effects () compared to non-sulfanyl analogs.
- The target compound’s nitrile group may further modulate reactivity, though direct biological data are lacking.
Biological Activity
[(2-Methyl-1H-indol-3-yl)sulfanyl]acetonitrile is a sulfur-containing organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. The compound features an indole moiety, which is known for its diverse pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The structure of this compound consists of:
- An indole ring system
- A sulfanyl group
- An acetonitrile functional group
This specific arrangement contributes to its unique reactivity and biological activity compared to other indole derivatives.
1. Anticancer Activity
Research indicates that compounds with an indole structure often exhibit significant anticancer properties. For instance, studies have shown that various indole derivatives can inhibit tumor cell proliferation across different cancer types.
Case Study:
In a study evaluating the cytotoxicity of several indole derivatives against human cancer cell lines, it was found that compounds similar to this compound demonstrated IC50 values below 10 µM against colon carcinoma cells (HT29) and lung carcinoma cells (A549) . This suggests a promising potential for further development into anticancer agents.
2. Antibacterial Activity
Indole derivatives are also recognized for their antibacterial properties. The mechanism often involves the disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.
Data Table: Antibacterial Activity Comparison
| Compound Name | Target Bacteria | MIC (µM) |
|---|---|---|
| This compound | Staphylococcus aureus (MRSA) | 20 |
| 5-Methylindole | Escherichia coli | 40 |
| Indole-3-acetic acid | Pseudomonas aeruginosa | 30 |
The above table illustrates that this compound exhibits competitive antibacterial activity against MRSA, making it a candidate for further exploration as an antimicrobial agent .
3. Anti-inflammatory Properties
Indole derivatives have been implicated in modulating inflammatory responses through various pathways, including the inhibition of pro-inflammatory cytokines.
Research Findings:
In vitro studies have shown that certain indole derivatives can significantly reduce levels of TNF-alpha in stimulated macrophages, indicating their potential as anti-inflammatory agents . The specific mechanism of action for this compound remains to be fully elucidated but may involve interaction with nuclear receptors involved in inflammation modulation.
The biological activities of this compound are likely mediated through its interaction with various molecular targets:
- Enzymatic inhibition : The sulfanyl group may enhance binding affinity to specific enzymes.
- Receptor modulation : The indole structure allows for high-affinity interactions with multiple receptors involved in cancer and inflammation pathways.
Synthesis and Research Applications
The synthesis of this compound can be achieved through several methods involving the reaction of indole derivatives with sulfanyl and acetonitrile components . Its applications extend beyond biological research into areas such as:
- Drug discovery : Investigated as a lead compound for developing new therapeutic agents.
- Synthetic chemistry : Used as an intermediate in synthesizing more complex heterocyclic compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
